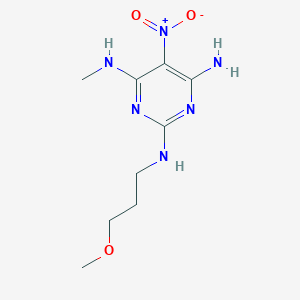

N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Description

N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a heterocyclic compound with a pyrimidine core. This compound is characterized by the presence of a nitro group at the 5-position and methoxypropyl and methyl groups at the N2 and N4 positions, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

2-N-(3-methoxypropyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6O3/c1-11-8-6(15(16)17)7(10)13-9(14-8)12-4-3-5-18-2/h3-5H2,1-2H3,(H4,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEFMMANUQGRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves the reaction of 2,4,6-triaminopyrimidine with 3-methoxypropylamine and methyl iodide in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methoxypropyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.

Coupling Reactions: Boronic acids and palladium catalysts are typically employed.

Major Products Formed

Reduction: Conversion to N2-(3-aminopropyl)-N4-methyl-5-aminopyrimidine-2,4,6-triamine.

Substitution: Formation of various substituted pyrimidine derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- N2-(3-methoxypropyl)-6-(methylsulfanyl)-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine

- 2-amino-5-nitrothiazole derivatives

Uniqueness

N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and methoxypropyl and methyl substituents makes it a versatile compound for various applications.

Biological Activity

N2-(3-methoxypropyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the family of pyrimidines, characterized by a triamine structure with nitro and methoxypropyl substituents. Its molecular formula is C10H14N6O2, and it exhibits unique properties that contribute to its biological activity. The presence of the nitro group is particularly relevant for its potential antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on triazolopyrimidine derivatives have shown strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| Triazolopyrimidine Copper(II) Complexes | Antibacterial | MRSA, E. coli |

| This compound | Antimicrobial (proposed) | Various bacterial strains |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar pyrimidine derivatives have demonstrated antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis . The mechanisms include DNA intercalation and the generation of reactive oxygen species (ROS), which can lead to cellular damage in cancer cells.

Case Study: Anticancer Effects

In vitro studies have shown that related compounds can inhibit the proliferation of melanoma cells. For example, a triazolopyrimidine complex exhibited low toxicity on normal cells while effectively reducing tumor cell viability . This selectivity is crucial for developing therapeutic agents with minimal side effects.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species Generation : It can induce oxidative stress in target cells, leading to apoptosis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.